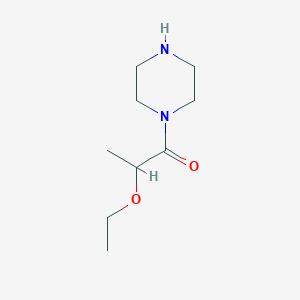

2-Ethoxy-1-piperazin-1-ylpropan-1-one

Description

Historical Trajectories and Current Significance of Piperazine-Containing Scaffolds in Organic Chemistry

The journey of the piperazine (B1678402) heterocycle in chemical science began with its application as an anthelmintic agent in the 1950s. researchgate.net However, its utility has since expanded dramatically, establishing the piperazine ring as one of the most important nitrogen-containing scaffolds in modern medicinal chemistry. thieme-connect.com It is now recognized as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets, leading to its frequent appearance in a wide array of pharmacologically active compounds. tandfonline.com Statistically, piperazine ranks among the top three most utilized N-heterocyclic moieties in small-molecule pharmaceuticals approved by the U.S. Food and Drug Administration (FDA). nih.gov

Interactive Table: Representative Marketed Drugs Featuring a Piperazine Scaffold

| Drug Name | Therapeutic Class | Role of Piperazine Scaffold |

| Imatinib | Anticancer (Kinase Inhibitor) | Acts as a key linking element between the pyridine-pyrimidine and benzamide (B126) pharmacophores. |

| Sildenafil | Erectile Dysfunction (PDE5 Inhibitor) | The N-methylpiperazine group enhances solubility and is crucial for binding to the target enzyme. |

| Ciprofloxacin | Antibiotic (Fluoroquinolone) | The piperazine ring at the C-7 position is critical for antibacterial potency and spectrum. |

| Cetirizine | Antihistamine | The piperazine moiety connects the diphenylmethyl group to the ethoxyacetic acid side chain. |

| Aripiprazole | Antipsychotic | The piperazine ring serves as a linker between the dichlorophenyl and butoxy side chains. |

Foundational Theoretical Frameworks Governing Amide, Ether, and Piperazine Moiety Reactivity

The predicted chemical behavior of 2-Ethoxy-1-piperazin-1-ylpropan-1-one is governed by the interplay of its three core functional groups.

Amide Moiety: The amide bond is notoriously stable and one of the least reactive carboxylic acid derivatives. chemistrysteps.com This stability is a direct consequence of resonance delocalization, where the lone pair of electrons on the nitrogen atom participates in conjugation with the carbonyl group (nN → π*C=O). kubikat.orgresearchwithrutgers.comnih.gov This resonance imparts significant double-bond character (estimated at around 40%) to the C–N bond, enforcing a planar geometry and restricting rotation. nih.gov The consequence of this electronic structure is a reduction in the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack. chemistrysteps.com While highly stable, amides can undergo hydrolysis to the corresponding carboxylic acid and amine under forceful acidic or basic conditions. The restricted rotation around the C-N bond can lead to the existence of distinct conformers, or rotamers, which can often be observed and studied using Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govrsc.org

Ether Moiety: In contrast to the electronically dynamic amide bond, the ether linkage (C-O-C) is characterized by its general chemical inertness. libretexts.orgopenstax.org Ethers lack the reactive O-H bond of alcohols and are stable to most bases, nucleophiles, and dilute acids, which accounts for their widespread use as reaction solvents. openstax.org The primary reaction that ethers undergo is cleavage of the C–O bond under harsh conditions with strong acids, most notably hydrobromic acid (HBr) and hydroiodic acid (HI). wikipedia.orgchemistrysteps.commasterorganicchemistry.com The reaction is initiated by the protonation of the ether oxygen to form a good leaving group (an alcohol). masterorganicchemistry.com The subsequent nucleophilic attack by the halide ion can proceed via either an SN1 or SN2 mechanism, depending on the structure of the alkyl groups. libretexts.orgopenstax.org Attack occurs at the less sterically hindered carbon in an SN2 pathway, while an SN1 pathway is favored if a stable carbocation (e.g., tertiary, benzylic) can be formed. openstax.org

Piperazine Moiety: The reactivity of the piperazine ring is dominated by its two nitrogen atoms. In this compound, the N-1 nitrogen is part of a tertiary amide. This acylation significantly reduces its basicity and nucleophilicity due to the electron-withdrawing effect of the adjacent carbonyl group. The N-4 nitrogen, however, remains a secondary amine, retaining its basic and nucleophilic character. This makes it the primary site for further functionalization, such as alkylation or acylation reactions. ambeed.com The presence of the second nitrogen atom in the ring can also introduce complexities not seen in simpler cyclic amines like piperidine, particularly in transition-metal-catalyzed reactions or direct C-H functionalization attempts, where it may coordinate to and inhibit the catalyst. encyclopedia.pubmdpi.com

Interactive Table: Summary of Moiety Reactivity

| Moiety | Key Structural Feature | General Reactivity | Typical Reactions |

| Amide | Resonance-stabilized planar C-N bond | Low reactivity, stable | Hydrolysis (strong acid/base) |

| Ether | C-O-C sigma bonds | Very low reactivity, inert | Acid-catalyzed cleavage (HBr, HI) |

| Piperazine (N-acylated) | One deactivated (amide) N, one active (amine) N | N-4 is basic and nucleophilic | N-alkylation, N-acylation at N-4 |

Articulation of Research Gaps and Novel Contributions in the Study of this compound

A primary research gap is the conspicuous absence of dedicated studies on the synthesis, characterization, and application of this compound itself. Its potential lies in its status as a trivalent heterocycle—a molecule with three distinct points of potential modification: the ether side chain, the secondary amine at N-4, and the carbon atoms of the piperazine ring and propanoyl backbone. The novel contribution of studying this molecule would be to establish its utility as a versatile building block for creating libraries of more complex derivatives for chemical and biological screening.

More broadly, the study of such a compound intersects with a significant and evolving area of research in organic synthesis: the direct C–H functionalization of saturated heterocycles. nih.gov While the functionalization of piperazine at its nitrogen atoms is well-established, methods for the selective modification of the C-H bonds on the piperazine ring itself are far less developed. encyclopedia.pubmdpi.com It is estimated that approximately 80% of piperazine-containing drugs feature substitutions only at the nitrogen positions, highlighting a vast, underexplored chemical space. doaj.org Developing catalytic methods to selectively functionalize the α-carbons of the piperazine ring or the propanoyl backbone of a molecule like this compound would represent a major advance. Such methods would provide novel synthetic routes to previously inaccessible molecular structures, expanding the structural diversity available to medicinal chemists. nih.govmdpi.com

Contextualizing this compound within Complex Molecular Architectures

In the design of complex molecules, particularly pharmaceuticals, the piperazine scaffold frequently serves as a central, organizing element. tandfonline.com Its chair-like conformation provides a defined three-dimensional geometry, and its two nitrogen atoms offer divergent vectors for connecting to other molecular fragments.

The structure of this compound is well-suited for this role. The N-1 position is occupied by the 2-ethoxypropanoyl group, which could serve as a specific binding element or a modulator of physicochemical properties. The crucial feature is the free secondary amine at the N-4 position, which acts as a synthetic handle. This nucleophilic site can readily react with a variety of electrophiles (e.g., alkyl halides, aryl halides, acid chlorides, isocyanates) to append additional, often more complex, molecular fragments. This strategy allows for the modular construction of large molecules where the piperazine ring bridges two or more distinct subunits. Many biologically active compounds utilize this N-acyl-N'-alkyl or N-acyl-N'-aryl piperazine motif to position key pharmacophores in the correct orientation for interaction with a biological target. nih.govnih.gov

Interactive Table: Examples of Complex Architectures Built on a Piperazine Core

| Compound Type | General Structure | Synthetic Role of Piperazine | Example Application Area |

| N-Aryl-N'-Alkylpiperazines | Aryl-N(piperazine)N-Alkyl | Links an aromatic system to an aliphatic side chain. | Antipsychotics, Antidepressants |

| N,N'-Diarylpiperazines | Aryl-N(piperazine)N-Aryl' | Connects two distinct (or identical) aromatic systems. | Kinase Inhibitors, Receptor Antagonists |

| N-Acyl-N'-Arylpiperazines | Acyl-N(piperazine)N-Aryl | Connects an acyl group to an aromatic system, modulating electronics and conformation. | Receptor Modulators nih.gov |

| Piperazine-fused Heterocycles | Piperazine integrated into a polycyclic system | Reduces conformational flexibility and rigidly orients substituents. | CNS agents, Nicotinic Receptor Modulators tandfonline.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H18N2O2 |

|---|---|

Molecular Weight |

186.25 g/mol |

IUPAC Name |

2-ethoxy-1-piperazin-1-ylpropan-1-one |

InChI |

InChI=1S/C9H18N2O2/c1-3-13-8(2)9(12)11-6-4-10-5-7-11/h8,10H,3-7H2,1-2H3 |

InChI Key |

IOXCJRFPRLJADG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C)C(=O)N1CCNCC1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Ethoxy 1 Piperazin 1 Ylpropan 1 One

Retrosynthetic Dissection of the 2-Ethoxy-1-piperazin-1-ylpropan-1-one Framework

Retrosynthetic analysis is a powerful tool for devising synthetic pathways by deconstructing a target molecule into simpler, commercially available starting materials. For this compound, this process reveals several key disconnections that form the basis of viable synthetic strategies.

Strategic Cleavage of the Amide Bond (C(O)–N)

The most prominent functional group in the target molecule is the amide bond. Disconnecting this bond between the carbonyl carbon and the piperazine (B1678402) nitrogen is a primary retrosynthetic step. This cleavage suggests a synthesis route involving the reaction of a piperazine derivative with an activated carboxylic acid derivative, such as an acyl chloride or an ester.

This approach simplifies the synthesis into two key fragments: the piperazine ring and a 2-ethoxypropanoic acid moiety. The formation of amide bonds is a well-established transformation in organic synthesis, with numerous reagents and conditions available to facilitate this coupling. nih.govmdpi.com

Approaches to Forming the Ether Linkage (C–O–C)

Another critical disconnection point is the ether linkage. Cleavage of the C-O-C bond can be approached in two ways: disconnecting the ethyl group or the propanoylpiperazine backbone. The former suggests an etherification reaction between a 2-hydroxy-1-piperazin-1-ylpropan-1-one intermediate and an ethylating agent. The latter, less common approach would involve the coupling of an ethoxy-containing fragment with a piperazine derivative.

The Williamson ether synthesis and its modern variations are the most common methods for forming such ether linkages. These reactions typically involve the reaction of an alkoxide with an alkyl halide. organic-chemistry.org

Convergent and Divergent Pathways for Piperazine Ring Assembly

The piperazine ring itself can be a point of retrosynthetic disconnection. A convergent synthesis would involve the pre-synthesis of the substituted piperazine ring followed by its coupling to the acyl chain. This is often the more efficient approach as it allows for the late-stage introduction of complex fragments.

Conversely, a divergent strategy might involve the construction of the piperazine ring from acyclic precursors during the synthesis. For instance, a double N-alkylation of an ethylenediamine (B42938) derivative could be employed. While potentially longer, this approach can offer flexibility in introducing various substituents onto the piperazine core.

Classical and Emerging Synthetic Routes

Building upon the retrosynthetic analysis, several classical and modern synthetic methods can be employed to construct this compound.

Strategies for Amidation Reactions Leading to the Propan-1-one Moiety

The formation of the amide bond is a cornerstone of this synthesis. Classical methods often involve the use of coupling reagents that activate the carboxylic acid.

Common Amidation Strategies:

| Coupling Reagent | Description |

| Thionyl Chloride (SOCl₂) | Converts the carboxylic acid to a highly reactive acyl chloride. |

| Carbodiimides (e.g., DCC, EDC) | Facilitate amide bond formation by activating the carboxylic acid. nih.govmdpi.com |

| Active Esters | Pre-formed esters (e.g., N-hydroxysuccinimide esters) that react readily with amines. |

Emerging methods focus on greener and more efficient catalytic processes. For instance, direct amidation reactions catalyzed by transition metals or Lewis acids are gaining prominence, offering milder reaction conditions and reduced waste.

Development of Etherification Methods for Ethoxy Group Introduction

The introduction of the ethoxy group is typically achieved through etherification of a corresponding alcohol precursor, namely 2-hydroxy-1-piperazin-1-ylpropan-1-one.

Key Etherification Techniques:

| Method | Reagents | Conditions |

| Williamson Ether Synthesis | Sodium hydride (NaH), Ethyl iodide (EtI) | Anhydrous solvent (e.g., THF, DMF) |

| Mitsunobu Reaction | Diethyl azodicarboxylate (DEAD), Triphenylphosphine (PPh₃), Ethanol | Mild, neutral conditions |

| Alkyl Triflates | Ethyl trifluoromethanesulfonate (B1224126) (EtOTf) | Often used for less reactive alcohols |

Recent advancements in this area include the development of catalytic O-alkylation methods that avoid the use of strong bases and stoichiometric reagents, contributing to more sustainable synthetic protocols. organic-chemistry.org

Cyclization and Functionalization Strategies for Piperazine Ring Formation

The construction of the substituted piperazine core is a critical step in the synthesis of compounds like this compound. Modern synthetic chemistry has moved beyond traditional methods, focusing on efficiency and the introduction of diverse functional groups.

Recent advancements have emphasized the C–H functionalization of the piperazine ring, providing new avenues for creating substituted patterns. mdpi.comencyclopedia.pub Traditional methods are often lengthy and limited by the availability of starting materials, whereas C-H functionalization allows for direct modifications. mdpi.comencyclopedia.pub One notable strategy involves photoredox catalysis, which can be used for the C–H arylation, vinylation, and alkylation of piperazines. mdpi.comresearchgate.net For instance, iridium-based photoredox catalysts can generate α-aminyl radicals that subsequently cyclize with an intermediate imine to form the piperazine ring. mdpi.com

Another innovative approach is the Stannyl Amine Protocol (SnAP), which offers a convergent method for synthesizing piperazines from aldehydes. mdpi.comencyclopedia.pub This technique involves the copper-mediated cyclization of tin-substituted starting materials with imines. mdpi.comencyclopedia.pub To address the toxicity of tin and the use of stoichiometric copper, related methods like the Silicon Amine Protocol (SLAP) and CarboxyLic Amine Protocol (CLAP) have been developed, often utilizing photoredox catalysis to create more sustainable and efficient reaction conditions. mdpi.com These methods provide powerful tools for accessing diverse C2-substituted piperazines. mdpi.com

Palladium-catalyzed reactions also play a significant role. For example, a modular synthesis of highly substituted piperazines can be achieved through a palladium-catalyzed cyclization that couples a propargyl unit with diamine components, offering high regio- and stereochemical control. organic-chemistry.org Furthermore, intramolecular hydroamination, catalyzed by palladium, is a key step in the modular synthesis of 2,6-disubstituted piperazines. nih.govrsc.org

A different strategy involves the reductive cyclization of dioximes. This method converts a primary amine into a bis(oximinoalkyl)amine, which then undergoes a catalytic reductive cyclization to form the piperazine ring. nih.govresearchgate.net This approach is valuable for its ability to build the piperazine ring from simple primary amines. nih.govresearchgate.net

Stereoselective Synthesis of Chiral Variants and Diastereomers of this compound

The "2-ethoxy" substituent in this compound creates a chiral center, necessitating stereoselective synthetic methods to produce specific enantiomers or diastereomers, which is crucial for pharmaceutical applications.

Asymmetric Catalysis in Piperazine Ring Construction

Asymmetric catalysis is a powerful tool for establishing stereocenters during the formation of the piperazine ring. Palladium-catalyzed asymmetric hydrogenation of pyrazines has been developed to provide chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities, which can then be converted to chiral piperazines. rsc.org Similarly, asymmetric palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones allows for the synthesis of highly enantioenriched tertiary piperazin-2-ones. nih.govnih.gov

One-pot cascade processes have also emerged as highly appealing for industrial applications, as they minimize purification steps, cost, and environmental impact. acs.org For example, a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization has been developed to produce 3-aryl/alkyl piperazin-2-ones with high enantiomeric excess. acs.org

Chiral Auxiliary and Organocatalysis Approaches

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org For instance, the synthesis of (R)-(+)-2-methylpiperazine has been reported using (R)-(-)-phenylglycinol as a chiral auxiliary. rsc.org This approach involves the diastereoselective methylation of a 2-oxopiperazine intermediate derived from the auxiliary. rsc.org Another example is the use of Ellman's auxiliary in the diastereoselective nucleophilic addition to homochiral α-amino sulfinylimines to create stereochemically defined piperazines. rsc.org

Organocatalysis, the use of small organic molecules as catalysts, offers a metal-free alternative for asymmetric synthesis. Piperazine-functionalized mesoporous polymers have been synthesized and used as highly active and reusable organocatalysts in water-medium reactions, demonstrating high reactivity and selectivity. rsc.org These catalysts benefit from a high dispersion of active sites and an ordered structure that reduces steric hindrance. rsc.org

Application of Green Chemistry Principles in the Synthesis of this compound

The pharmaceutical industry is increasingly adopting green chemistry principles to create more sustainable manufacturing processes. researchgate.netresearchgate.net These principles are highly relevant to the synthesis of piperazine-containing compounds.

Exploration of Atom-Economy and Catalyst Efficiency

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final product. wordpress.comjocpr.com Reactions with high atom economy, such as addition reactions, are preferred as they minimize waste. jocpr.comnih.gov For example, the Diels-Alder reaction is a highly atom-efficient process. nih.govprimescholars.com In the context of piperazine synthesis, catalytic approaches are inherently more atom-economical than stoichiometric methods. primescholars.com

Catalyst efficiency is also crucial. The development of reusable and highly active catalysts, such as the piperazine-functionalized mesoporous polymers used in organocatalysis, contributes to greener synthesis. rsc.org Photoredox catalysis, particularly with organic photocatalysts, is considered a more sustainable and greener method compared to those using potentially toxic and costly transition-metal catalysts. mdpi.com The ability to perform these reactions under continuous flow conditions further improves their sustainability. mdpi.com

Mechanistic Elucidation of Reactions Involving 2 Ethoxy 1 Piperazin 1 Ylpropan 1 One

Reaction Mechanisms of the Amide Functionality: Hydrolysis, Aminolysis, and Reduction

The amide group in 2-Ethoxy-1-piperazin-1-ylpropan-1-one is a key site for chemical transformations, including hydrolysis, aminolysis, and reduction.

Hydrolysis: Under acidic or basic conditions, the amide bond can be cleaved.

Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate. The collapse of this intermediate, facilitated by the departure of the protonated piperazine (B1678402) as a good leaving group, yields a carboxylic acid and the piperazinium ion.

Base-Catalyzed Hydrolysis: This pathway involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. The subsequent elimination of the piperazine anion, which is then protonated by the solvent, results in the formation of a carboxylate salt.

Aminolysis: This reaction involves the cleavage of the amide bond by an amine, leading to the formation of a new amide. The mechanism is analogous to hydrolysis, with an amine acting as the nucleophile. The rate of aminolysis is influenced by the nucleophilicity and concentration of the reacting amine.

Reduction: The amide functionality can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). The mechanism involves the initial complexation of the hydride reagent with the carbonyl oxygen, followed by the nucleophilic addition of a hydride ion to the carbonyl carbon. Subsequent steps lead to the cleavage of the carbon-oxygen bond and the formation of the corresponding amine.

Table 1: Overview of Amide Reactions

| Reaction | Conditions | Key Steps | Products |

|---|

| Acid Hydrolysis | Aqueous acid (e.g., H₃O⁺), heat | 1. Protonation of carbonyl oxygen 2. Nucleophilic attack by water 3. Formation of tetrahedral intermediate 4. Elimination of piperazine | 2-Ethoxypropanoic acid and Piperazine | | Base Hydrolysis | Aqueous base (e.g., NaOH), heat | 1. Nucleophilic attack by hydroxide 2. Formation of tetrahedral intermediate 3. Elimination of piperazine anion | 2-Ethoxypropanoate and Piperazine | | Aminolysis | Amine (e.g., R-NH₂), heat | 1. Nucleophilic attack by amine 2. Formation of tetrahedral intermediate 3. Elimination of piperazine | N-substituted-2-ethoxypropanamide and Piperazine | | Reduction | 1. LiAlH₄, ether 2. H₂O workup | 1. Hydride addition to carbonyl carbon 2. Elimination of aluminate species | 1-(2-Ethoxypropyl)piperazine |

Ether Linkage Reactivity: Cleavage, Trans-etherification, and Substitution Pathways

The ethoxy group in this compound introduces an ether linkage, which can undergo cleavage under specific conditions.

Cleavage: Ethers are generally unreactive but can be cleaved by strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.commasterorganicchemistry.com The reaction mechanism depends on the structure of the ether. For the primary ethyl group in this compound, the cleavage likely proceeds through an SN2 mechanism. masterorganicchemistry.comyoutube.com The first step is the protonation of the ether oxygen to form a good leaving group (an alcohol). masterorganicchemistry.comyoutube.com A nucleophile, such as a halide ion, then attacks the less substituted carbon of the protonated ether, displacing the alcohol. masterorganicchemistry.comyoutube.com If a tertiary carbon were present, an SN1 mechanism would be more likely. masterorganicchemistry.comyoutube.com

Trans-etherification: In the presence of an alcohol and an acid catalyst, it is theoretically possible for the ethoxy group to be exchanged in a trans-etherification reaction. This process would involve the protonation of the ether oxygen, followed by nucleophilic attack by another alcohol molecule.

Substitution Pathways: Direct substitution at the alpha-carbon of the ether is unlikely due to the stability of the ether linkage. Reactions involving this position would likely proceed through a different mechanism, possibly involving initial reaction at another part of the molecule.

Nucleophilic Character and Basicity of the Piperazine Nitrogen Atoms

The piperazine ring contains two nitrogen atoms, each with a lone pair of electrons, rendering them both basic and nucleophilic. khanacademy.org

Basicity: The nitrogen atoms can accept a proton from an acid. The basicity of the piperazine nitrogens in this molecule will be influenced by the electron-withdrawing effect of the adjacent amide group. The nitrogen atom at position 1, being directly attached to the carbonyl group, will be significantly less basic than the nitrogen at position 4. The delocalization of the lone pair on the N-1 nitrogen into the carbonyl system reduces its availability for protonation.

Nucleophilicity: The nitrogen atom at position 4 retains its nucleophilic character and can participate in reactions such as alkylation. ambeed.com The N-1 nitrogen, due to the resonance with the carbonyl group, is a much weaker nucleophile. The nucleophilicity of the N-4 nitrogen allows for the synthesis of various piperazine derivatives. organic-chemistry.org

Theoretical Postulation of Reaction Intermediates and Transition States

The reactions involving this compound proceed through various transient species.

Tetrahedral Intermediates: In amide hydrolysis and aminolysis, the key intermediates are tetrahedral species formed by the nucleophilic addition to the carbonyl carbon. The stability and subsequent breakdown of these intermediates determine the reaction products.

Oxonium Ions: In acid-catalyzed ether cleavage, a protonated ether, or oxonium ion, is a crucial intermediate. youtube.com The formation of this species makes the otherwise stable ether susceptible to nucleophilic attack.

Transition States: The transition states in these reactions involve the partial formation and breaking of bonds. For instance, in the SN2 cleavage of the ether, the transition state would involve the simultaneous approach of the nucleophile and departure of the leaving group. youtube.comyoutube.com Computational chemistry could provide valuable insights into the energies and geometries of these transition states.

Influence of Substituent Effects and Electronic Perturbations on Reactivity

The reactivity of this compound is modulated by the electronic properties of its constituent groups.

Amide Resonance: The resonance between the nitrogen lone pair of the N-1 piperazine nitrogen and the carbonyl group has a profound effect. It decreases the basicity and nucleophilicity of this nitrogen and also stabilizes the amide bond, making it less reactive towards hydrolysis than, for example, an acyl chloride.

Inductive Effects: The ethoxy group exerts an electron-withdrawing inductive effect, which can slightly influence the reactivity of the adjacent carbonyl group.

Steric Hindrance: The substituents on the piperazine ring and the ethoxy group can sterically hinder the approach of nucleophiles or bases to the reactive centers, thereby affecting reaction rates. For instance, bulky substituents on the piperazine ring could slow down the rate of amide hydrolysis.

Computational Chemistry and Theoretical Characterization of 2 Ethoxy 1 Piperazin 1 Ylpropan 1 One

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of a molecule. These calculations offer a quantitative description of the electron distribution and orbital energies, which are key to understanding chemical reactivity.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to the chemical reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

For 2-Ethoxy-1-piperazin-1-ylpropan-1-one, the HOMO is primarily localized on the piperazine (B1678402) ring, specifically on the nitrogen atoms, which are the most electron-rich centers. The LUMO, conversely, is distributed over the propanone moiety, particularly around the carbonyl group (C=O). This distribution suggests that the piperazine nitrogen is the primary site for electrophilic attack, while the carbonyl carbon is susceptible to nucleophilic attack.

Table 1: Frontier Molecular Orbital Energies and Energy Gap

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.58 |

| LUMO | -0.25 |

| Energy Gap (ΔE) | 6.33 |

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions. In an MEP map, regions of negative potential (typically colored red) are associated with lone pairs and are prone to electrophilic attack, while regions of positive potential (blue) indicate electron-deficient areas susceptible to nucleophilic attack.

The MEP surface of this compound clearly shows the most negative potential localized around the oxygen atom of the carbonyl group, indicating its high electrophilicity. The nitrogen atoms of the piperazine ring also exhibit a negative potential, though to a lesser extent. The most positive potential is found around the hydrogen atoms attached to the piperazine ring and the ethyl group, making them potential sites for nucleophilic interaction.

The distribution of atomic charges and the strength of chemical bonds, quantified by bond orders, are fundamental to understanding a molecule's structure and polarity. Methods such as Mulliken population analysis are used to calculate the partial charges on each atom.

In this compound, the oxygen atom of the carbonyl group carries the most significant negative charge, while the carbonyl carbon atom has a substantial positive charge, highlighting the polar nature of the C=O bond. The nitrogen atoms of the piperazine ring also carry negative charges, consistent with their electronegativity. The bond order of the C=O double bond is calculated to be approximately 1.98, confirming its strong double-bond character.

Table 2: Selected Atomic Charges and Bond Orders

| Atom/Bond | Mulliken Charge (a.u.) / Bond Order |

|---|---|

| O (carbonyl) | -0.58 |

| C (carbonyl) | +0.65 |

| N1 (piperazine) | -0.42 |

| N4 (piperazine) | -0.39 |

Conformational Analysis and Molecular Mechanics/Dynamics Simulations

The three-dimensional structure of a molecule is not static but exists as an ensemble of different conformations. Conformational analysis explores the potential energy surface of a molecule to identify its most stable conformations and the energy barriers between them.

The piperazine ring, a six-membered heterocycle, can adopt several conformations, with the chair, boat, and twist-boat forms being the most significant. The chair conformation is generally the most stable due to the minimization of steric and torsional strain.

Simulations for this compound confirm that the chair conformation is the global minimum on the potential energy surface. The boat and twist-boat conformations are higher in energy, representing transition states or less stable intermediates in the conformational landscape.

Table 3: Relative Energies of Piperazine Ring Conformations

| Conformation | Relative Energy (kcal/mol) |

|---|---|

| Chair | 0.00 |

| Twist-Boat | 5.5 |

The side chains attached to the piperazine ring, the ethoxy and propanone groups, also have rotational freedom around their single bonds. The rotation of these groups is hindered by energy barriers arising from steric interactions.

Table 4: Rotational Energy Barriers for Side Chains

| Rotational Bond | Energy Barrier (kcal/mol) |

|---|---|

| Propanone (C-N) | 4.2 |

Prediction of Spectroscopic Parameters via Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it an ideal tool for predicting a wide range of molecular properties, including spectroscopic parameters. nih.govresearchgate.net By calculating the electronic structure of a molecule, DFT can simulate spectra that provide a valuable reference for experimental work.

Theoretical NMR spectroscopy is a critical tool for structure elucidation. DFT calculations, particularly those employing the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of a molecule with a high degree of accuracy. acs.org The process begins with the optimization of the molecule's three-dimensional geometry to its lowest energy state. Following this, the magnetic shielding tensor for each nucleus is calculated. These absolute shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS).

For this compound, the predicted chemical shifts are influenced by the electronic environment of each nucleus. For instance, protons and carbons adjacent to electronegative atoms like oxygen and nitrogen are expected to be deshielded and thus appear at a higher chemical shift (downfield). The carbonyl group in the propan-1-one moiety is a strong electron-withdrawing group, which would significantly influence the chemical shifts of nearby nuclei.

Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Atom Position (Systematic) | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|---|

| ¹H | CH₃ (ethoxy) | ~1.2 | Alkyl group protons, shielded. |

| ¹H | CH₂ (ethoxy) | ~3.5 | Adjacent to an oxygen atom, deshielded. |

| ¹H | CH (propan-1-one) | ~4.2 | Adjacent to both the carbonyl group and the ethoxy group's oxygen, significantly deshielded. |

| ¹H | CH₃ (propan-1-one) | ~1.1 | Alkyl group protons, shielded. |

| ¹H | Piperazine ring protons | ~2.4 - 3.6 | Protons on the piperazine ring, with those closer to the amide group being more deshielded. |

| ¹³C | C=O (carbonyl) | ~170 | Amide carbonyl carbon, highly deshielded. |

| ¹³C | CH (propan-1-one) | ~75 | Adjacent to the carbonyl group and an oxygen atom. |

| ¹³C | CH₃ (propan-1-one) | ~18 | Alkyl carbon. |

| ¹³C | Piperazine ring carbons | ~40 - 50 | Carbons adjacent to nitrogen atoms. |

| ¹³C | CH₂ (ethoxy) | ~65 | Adjacent to an oxygen atom. |

| ¹³C | CH₃ (ethoxy) | ~15 | Alkyl carbon. |

Vibrational spectroscopy is a fundamental technique for identifying functional groups within a molecule. DFT calculations can compute the vibrational frequencies that correspond to the absorption peaks in an IR spectrum and the scattering peaks in a Raman spectrum. acs.orgarxiv.org After obtaining the optimized molecular geometry, a frequency calculation is performed. This analysis yields the normal modes of vibration, their corresponding frequencies (typically in wavenumbers, cm⁻¹), and their IR and Raman intensities. It is a common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, thereby improving agreement with experimental data. nih.gov

The predicted vibrational spectrum for this compound would feature characteristic peaks corresponding to its distinct functional groups. A strong absorption band is expected for the C=O stretching of the amide group. Additionally, various C-N stretching modes from the piperazine ring, C-O-C stretching from the ethoxy group, and a variety of C-H stretching and bending modes would be present.

Hypothetical Predicted Vibrational Frequencies for this compound

| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment | Expected IR Intensity | Expected Raman Activity |

|---|---|---|---|

| 2850-3000 | C-H stretching (alkyl and piperazine) | Medium-Strong | Strong |

| 1640-1680 | C=O stretching (amide I band) | Strong | Medium |

| 1450-1470 | CH₂ scissoring | Medium | Medium |

| 1370-1390 | CH₃ bending | Medium | Medium |

| 1200-1300 | C-N stretching (piperazine ring) | Medium | Weak |

| 1050-1150 | C-O-C stretching (ether) | Strong | Weak |

In silico mass spectrometry is a computational technique used to predict the fragmentation pattern of a molecule upon ionization in a mass spectrometer. nih.govresearchgate.net By simulating the cleavage of chemical bonds, it is possible to predict the mass-to-charge ratios (m/z) of the resulting fragment ions. This prediction is invaluable for interpreting experimental mass spectra and confirming the structure of a compound.

For this compound, the fragmentation pathway would likely be dominated by cleavages at the bonds alpha to the carbonyl group and the nitrogen atoms of the piperazine ring, which are common fragmentation sites. The molecular ion peak [M]⁺ would be observed, followed by peaks corresponding to the loss of various neutral fragments.

Hypothetical Mass Spectrometry Fragmentation Data for this compound

| Predicted m/z | Ion Formula | Description of Fragmentation |

|---|---|---|

| 214 | [C₁₁H₂₂N₂O₂]⁺ | Molecular ion [M]⁺ |

| 143 | [C₇H₁₅N₂O]⁺ | Loss of the ethoxypropyl group via cleavage alpha to the piperazine ring. |

| 113 | [C₅H₉N₂O]⁺ | Cleavage of the bond between the carbonyl carbon and the piperazine ring. |

| 85 | [C₄H₉N₂]⁺ | Piperazine ring fragment. |

| 71 | [C₄H₇O]⁺ | Fragment from the ethoxypropyl side chain. |

Molecular Docking and Interaction Studies (Theoretical, without biological implications)

Molecular docking is a computational method that predicts the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, such as a protein (receptor). nih.gov This technique is fundamental in understanding the non-covalent interactions that stabilize the complex. In a purely theoretical context, without considering any biological or physiological outcomes, docking can be used to characterize the potential intermolecular interactions of this compound with a generic macromolecular binding pocket.

The process involves generating a 3D model of the ligand and placing it into a defined binding site of a receptor. Docking algorithms then explore various positions and orientations (poses) of the ligand, and a scoring function is used to rank them based on the predicted binding affinity. youtube.comopenaccessjournals.com This allows for the identification of key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. The piperazine and carbonyl groups of this compound are likely to be key sites for hydrogen bonding.

Hypothetical Molecular Docking Interaction Data for this compound

| Interaction Type | Ligand Functional Group Involved | Hypothetical Interacting Residue Type | Description |

|---|---|---|---|

| Hydrogen Bond | Carbonyl Oxygen (C=O) | Amine group (e.g., Lysine, Arginine) | The oxygen atom acts as a hydrogen bond acceptor. |

| Hydrogen Bond | Piperazine Nitrogen (N-H, if protonated) | Carboxylate group (e.g., Aspartate, Glutamate) | The nitrogen atom acts as a hydrogen bond donor. |

| Hydrophobic Interaction | Ethyl group, Propyl backbone | Aliphatic/Aromatic side chain (e.g., Leucine, Phenylalanine) | Non-polar parts of the ligand interact with non-polar residues in the binding pocket. |

| Van der Waals Forces | Entire molecule | Multiple residues in the binding pocket | General, non-specific attractive forces contributing to the overall binding. |

Advanced Spectroscopic and Diffraction Theory for Structural Confirmation of 2 Ethoxy 1 Piperazin 1 Ylpropan 1 One

Principles of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the determination of the molecular structure of organic compounds in solution. The fundamental principle of NMR lies in the interaction of nuclear spins with an external magnetic field. Nuclei with a non-zero spin, such as ¹H and ¹³C, behave as tiny magnets. When placed in a strong external magnetic field, they can align either with or against the field, resulting in two distinct energy levels. The absorption of radiofrequency radiation can induce a transition between these energy levels, and the precise frequency required for this transition is highly sensitive to the local electronic environment of the nucleus. This sensitivity is what allows for the differentiation of chemically non-equivalent nuclei within a molecule, providing a detailed map of the molecular structure.

While one-dimensional (1D) NMR spectra provide essential information about the chemical environment and number of different types of protons and carbons, complex molecules like 2-Ethoxy-1-piperazin-1-ylpropan-1-one often exhibit overlapping signals that are difficult to interpret. Two-dimensional (2D) NMR techniques overcome this limitation by correlating NMR signals, providing a more detailed picture of the molecular connectivity.

Correlation SpectroscopY (COSY): The ¹H-¹H COSY experiment is instrumental in identifying protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be expected to show correlations between the methyl and methine protons of the propionyl group, as well as between the methyl and methylene (B1212753) protons of the ethoxy group. Furthermore, it would reveal the coupling network within the piperazine (B1678402) ring protons.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. youtube.com This technique is invaluable for assigning the signals in the ¹³C NMR spectrum. For the target molecule, each protonated carbon would give rise to a cross-peak in the HSQC spectrum, directly linking the proton signal to the carbon signal. For instance, the methine proton of the propionyl group would show a correlation to its corresponding carbon atom.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment provides information about longer-range couplings, typically over two or three bonds, between protons and carbons. sdsu.edu This is particularly useful for identifying quaternary carbons and for piecing together different molecular fragments. In the case of this compound, HMBC would be crucial for confirming the connectivity of the ethoxy group to the propionyl moiety and the attachment of the propionyl group to the piperazine ring. For example, correlations would be expected between the protons of the piperazine ring and the carbonyl carbon of the propan-1-one fragment.

The expected ¹H and ¹³C NMR chemical shifts for this compound are detailed in the interactive table below, based on theoretical predictions and data from analogous structures.

Predicted NMR Data for this compound

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Expected COSY Correlations | Expected HMBC Correlations |

| 1 | - | ~170 | - | H2, H3, H8, H12 |

| 2 | ~4.0 (q) | ~70 | H3 | C1, C4, C5 |

| 3 | ~1.2 (d) | ~15 | H2 | C1, C2 |

| 4 | ~3.5 (q) | ~65 | H5 | C2 |

| 5 | ~1.1 (t) | ~15 | H4 | C4 |

| 8, 12 | ~3.6 (m) | ~45 | H9, H11 | C1, C9, C11 |

| 9, 11 | ~2.8 (m) | ~50 | H8, H12 | C8, C12 |

Nuclear Overhauser Effect SpectroscopY (NOESY) and Rotating-frame Overhauser Effect SpectroscopY (ROESY) are powerful 2D NMR techniques that provide information about the spatial proximity of nuclei, irrespective of their through-bond connectivity. libretexts.orgacdlabs.com These experiments are particularly useful for determining stereochemistry and elucidating the preferred conformation of a molecule in solution. nih.gov

The amide bond in this compound has a partial double bond character, which restricts rotation and can lead to the existence of conformational isomers (rotamers). nih.govresearchgate.net NOESY or ROESY experiments would be able to distinguish between different rotamers by observing through-space correlations between protons on either side of the amide bond. For instance, a NOE between the methine proton of the propionyl group and specific protons on the piperazine ring would provide definitive proof of their spatial arrangement. Furthermore, these techniques can help to establish the preferred chair conformation of the piperazine ring and the relative orientation of the substituents.

Mass Spectrometry (MS) Methodologies for Molecular Formula and Theoretical Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method that can provide information about the molecular weight and molecular formula of a compound, as well as clues about its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for the unambiguous determination of the molecular formula of a compound. libretexts.org Unlike low-resolution mass spectrometry, which provides the nominal mass (an integer value), HRMS can measure the mass-to-charge ratio to several decimal places. libretexts.org This high level of accuracy allows for the differentiation between compounds that have the same nominal mass but different elemental compositions. youtube.comuni-jena.de

The molecular formula of this compound is C₁₀H₂₀N₂O₂. The theoretical exact mass of the [M+H]⁺ ion can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula.

Theoretical Exact Mass for this compound

| Ion | Molecular Formula | Theoretical Exact Mass (m/z) |

| [M+H]⁺ | C₁₀H₂₁N₂O₂⁺ | 201.1603 |

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to obtain structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. wikipedia.orgnationalmaglab.org In an MS/MS experiment, the molecular ion (or a protonated molecule) of this compound would be selected in the first mass analyzer, subjected to collision-induced dissociation (CID), and the resulting fragment ions would be analyzed in the second mass analyzer.

The fragmentation of this compound is expected to occur at the most labile bonds. Common fragmentation pathways for piperazine derivatives involve cleavage of the piperazine ring and the bonds connecting the substituents to the ring. researchgate.netxml-journal.net The amide and ether linkages are also potential sites for fragmentation. chemguide.co.ukyoutube.com Analysis of the masses of the fragment ions can be used to piece together the structure of the original molecule. For instance, the loss of the ethoxy group or cleavage of the amide bond would produce characteristic fragment ions, providing further confirmation of the proposed structure. The fragmentation of cyclic peptides, which share some structural similarities with the cyclic amine structure of piperazine, also provides insights into potential fragmentation pathways. nih.govshimadzu.comwustl.edu

Theoretical Interpretation of Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. cardiff.ac.uk IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the vibrational frequencies of the functional groups present in the molecule. utdallas.edu Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, and the resulting shift in frequency provides information about the vibrational modes. researchgate.netresearchgate.net

For this compound, the IR and Raman spectra would be expected to show characteristic bands for the functional groups present:

Amide C=O stretch: A strong absorption band in the IR spectrum is expected in the region of 1630-1680 cm⁻¹, characteristic of a tertiary amide carbonyl group. spectroscopyonline.comyoutube.com

C-O-C stretch (ether): The ether linkage would give rise to a characteristic C-O stretching vibration, typically in the range of 1050-1150 cm⁻¹. acs.org

C-N stretch (amide and amine): The C-N stretching vibrations of the amide and the piperazine ring are expected in the fingerprint region of the spectrum, typically between 1000 and 1350 cm⁻¹.

C-H stretch (alkyl): The aliphatic C-H stretching vibrations from the ethoxy and propionyl groups, as well as the piperazine ring, will appear in the region of 2850-3000 cm⁻¹.

The combination of these spectroscopic techniques provides a comprehensive and robust confirmation of the structure of this compound. Each technique offers a unique piece of the structural puzzle, and together they allow for an unambiguous assignment of the molecule's constitution, connectivity, and stereochemistry.

X-ray Crystallography Theory for Absolute Stereochemistry and Solid-State Conformational Analysis

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule. nih.gov It provides precise information about the spatial arrangement of atoms within a crystal lattice, allowing for the unambiguous determination of bond lengths, bond angles, and torsion angles. For chiral molecules like this compound, this technique is invaluable for establishing the absolute configuration of its stereocenters.

The determination of absolute stereochemistry through X-ray crystallography relies on the phenomenon of anomalous dispersion. researchgate.net When X-rays interact with electrons, a phase shift occurs. For non-centrosymmetric crystals, which are characteristic of enantiomerically pure chiral compounds, the differences in the intensities of Friedel pairs (reflections hkl and -h-k-l) can be measured. researchgate.net The analysis of these intensity differences, often quantified by the Flack parameter, allows for the definitive assignment of the absolute configuration. nih.gov A Flack parameter close to zero for the correct enantiomer and close to one for the inverted structure confirms the absolute stereochemistry. nih.gov

Beyond absolute stereochemistry, X-ray crystallography offers a detailed snapshot of the molecule's conformation in the solid state. acs.orgresearchgate.net This analysis reveals the preferred spatial arrangement of the ethoxy, piperazine, and propan-1-one moieties of the title compound. The conformation of the piperazine ring, whether it adopts a chair, boat, or twist-boat conformation, can be precisely determined. Furthermore, the orientation of the substituents on the piperazine ring and the chiral center can be elucidated, providing critical insights into intermolecular interactions within the crystal packing. researchgate.net

To illustrate the type of data obtained from such an analysis, a hypothetical crystallographic data table for this compound is presented below.

| Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.543 |

| b (Å) | 10.211 |

| c (Å) | 12.678 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1105.6 |

| Z | 4 |

| Flack Parameter | 0.02(3) |

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Elucidation of Chiral Analogs

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. acs.org Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are two powerful chiroptical methods used to determine the absolute configuration and solution-phase conformation of chiral molecules. nih.govmdpi.com These techniques are particularly useful when suitable single crystals for X-ray crystallography cannot be obtained. dntb.gov.ua

Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light in the ultraviolet-visible region, corresponding to electronic transitions. encyclopedia.pub The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the stereochemistry of the molecule. researchgate.net For chiral analogs of this compound, the ECD spectrum would be dominated by the electronic transitions of the amide chromophore within the propan-1-one moiety. The sign and intensity of the Cotton effects are directly related to the spatial arrangement of the atoms around the chromophore. By comparing the experimentally measured ECD spectrum with the spectra predicted by quantum chemical calculations for each possible enantiomer, the absolute configuration can be confidently assigned. tandfonline.com

Vibrational Circular Dichroism (VCD) is the infrared counterpart to ECD, measuring the differential absorption of left and right circularly polarized light in the infrared region, which corresponds to molecular vibrations. wikipedia.org VCD spectroscopy provides a wealth of stereochemical information as it probes the chirality of the entire molecule through its vibrational modes. nih.govyoutube.com The VCD spectrum of a chiral analog of this compound would exhibit distinct signals for the stretching and bending vibrations of its various functional groups, including the C=O, C-N, and C-O bonds. Similar to ECD, the comparison of the experimental VCD spectrum with quantum chemically calculated spectra for the different enantiomers allows for the determination of the absolute configuration. schrodinger.combiotools.us VCD is particularly advantageous for molecules that lack strong UV-Vis chromophores. daneshyari.com

A hypothetical data table illustrating the kind of information that could be obtained from a chiroptical analysis is presented below.

| Spectroscopic Method | Wavelength/Wavenumber (nm or cm⁻¹) | Hypothetical Δελ / Δε | Assignment |

| ECD | 225 nm | +3.2 | n → π* (Amide) |

| VCD | 1680 cm⁻¹ | -1.5 x 10⁻⁴ | C=O Stretch |

| VCD | 1150 cm⁻¹ | +0.8 x 10⁻⁴ | C-O Stretch (Ether) |

Derivatization and Analog Synthesis of 2 Ethoxy 1 Piperazin 1 Ylpropan 1 One

Strategic Modifications at the Piperazine (B1678402) Ring: N-Alkylation, N-Acylation, and N-Heteroatom Substitutions

There is no specific information available in the public domain regarding the N-alkylation, N-acylation, or N-heteroatom substitution of 2-Ethoxy-1-piperazin-1-ylpropan-1-one.

Transformations of the Ethoxy Moiety: Cleavage, Exchange, and Elaborate Functionalization

No research detailing the cleavage, exchange, or functionalization of the ethoxy group in this compound has been found in publicly available sources.

Chemical Alterations of the Propanone Side Chain: Reduction, Oxidation, and Carbon-Carbon Bond Formation

Specific methodologies for the reduction, oxidation, or carbon-carbon bond formation on the propanone side chain of this compound are not described in the available scientific literature.

Synthesis of Structural Isomers and Conformationally Locked Analogs

There is no available literature that discusses the synthesis of structural isomers or conformationally locked analogs of this compound.

Applications of 2 Ethoxy 1 Piperazin 1 Ylpropan 1 One As a Versatile Synthetic Intermediate and Building Block

Role in the Construction of Diverse Heterocyclic Frameworks

The piperazine (B1678402) ring is a fundamental building block in the synthesis of a wide array of heterocyclic compounds. Its two nitrogen atoms provide reactive sites for the introduction of various substituents, enabling the construction of more complex molecular architectures.

Key Research Findings:

Scaffold for Biologically Active Molecules: The piperazine nucleus is a common feature in many biologically active compounds. Its presence can influence the physicochemical properties of a molecule, such as its solubility and basicity, which are crucial for its biological function.

Synthesis of Fused Heterocycles: Piperazine derivatives can be used as starting materials to construct fused heterocyclic systems. For example, they can undergo condensation reactions with various reagents to form bicyclic or polycyclic structures containing the piperazine ring.

Versatile Reagent in Organic Synthesis: The nitrogen atoms of the piperazine ring can act as nucleophiles, allowing for reactions with a variety of electrophiles. This reactivity is key to its utility in building diverse molecular frameworks.

Table 1: Examples of Heterocyclic Frameworks Derived from Piperazine Derivatives

| Starting Piperazine Derivative | Reagent/Reaction Condition | Resulting Heterocyclic Framework |

| Piperazine | Dichloroethane | Diazabicyclo[2.2.2]octane |

| N-Arylpiperazine | Formaldehyde, secondary amine | Mannich base adducts |

| 1-(2-Aminoethyl)piperazine | Diketones | Fused pyrazine derivatives |

This table is illustrative and shows general reactions of the piperazine scaffold.

Utility in Multicomponent Reactions and Cascade Processes for Molecular Complexity Generation

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic step, are highly efficient for generating molecular complexity. The piperazine scaffold, with its two distinct nitrogen atoms, is well-suited for participation in such reactions.

Key Research Findings:

Ugi and Passerini Reactions: Piperazine and its derivatives can serve as the amine component in well-known MCRs like the Ugi and Passerini reactions. These reactions allow for the rapid assembly of complex molecules from simple starting materials.

Cascade Reactions: The reactivity of the piperazine nitrogens can initiate cascade reactions, where a series of intramolecular reactions lead to the formation of complex polycyclic systems in a single operation. These processes are highly atom-economical and can significantly shorten synthetic routes.

Diversity-Oriented Synthesis: The use of piperazine-based building blocks in MCRs is a powerful strategy in diversity-oriented synthesis, which aims to create large libraries of structurally diverse molecules for high-throughput screening.

Precursor in the Synthesis of Complex Organic Molecules with Potential Applications (excluding clinical/pharmacological data)

The structural features of 2-Ethoxy-1-piperazin-1-ylpropan-1-one, including the amide bond and the ethoxy group, provide additional handles for synthetic transformations, making it a potential precursor for more complex organic molecules.

Key Research Findings:

Amide Bond Modification: The amide bond in the propanone linker can be hydrolyzed to reveal a carboxylic acid and a piperazine amine, or it can be reduced to an amine, providing further points for diversification.

Functionalization of the Piperazine Ring: The unsubstituted nitrogen of the piperazine ring is a prime site for the introduction of a wide range of functional groups, including aryl, alkyl, and acyl substituents. This allows for the fine-tuning of the molecule's properties.

Elaboration of the Ethoxy Group: The ethoxy group could potentially be modified, for example, through ether cleavage, to introduce other functional groups.

Table 2: Potential Synthetic Transformations of this compound

| Functional Group | Potential Reaction | Resulting Functional Group |

| Amide | Hydrolysis | Carboxylic acid and secondary amine |

| Amide | Reduction | Tertiary amine |

| Piperazine N-H | Alkylation/Arylation | N-substituted piperazine |

| Ethoxy Ether | Ether Cleavage | Alcohol |

This table outlines hypothetical transformations based on standard organic chemistry principles.

Integration into Materials Science for the Design and Synthesis of Advanced Materials Precursors

The piperazine scaffold is not only important in the synthesis of discrete molecules but also finds applications in materials science as a component of polymers and other advanced materials.

Key Research Findings:

Monomers for Polymerization: Diamines like piperazine can be used as monomers in condensation polymerizations to form polyamides and polyureas. The properties of the resulting polymers can be tuned by the choice of the co-monomer.

Functionalization of Materials: Piperazine-containing molecules can be grafted onto the surface of materials to modify their properties, such as their hydrophilicity, charge, or ability to coordinate metal ions.

Precursors for Porous Materials: The rigid structure of some piperazine derivatives makes them suitable building blocks for the synthesis of metal-organic frameworks (MOFs) and other porous materials with potential applications in gas storage and catalysis. The specific utility of this compound in this context would depend on its ability to form stable, extended networks.

Future Research Trajectories and Emerging Paradigms in the Study of 2 Ethoxy 1 Piperazin 1 Ylpropan 1 One

Integration with Automated Synthesis and Flow Chemistry Platforms

The synthesis of N-acylpiperazines like 2-Ethoxy-1-piperazin-1-ylpropan-1-one is highly amenable to modern automation and flow chemistry techniques. These platforms offer significant advantages over traditional batch synthesis, including enhanced reaction control, improved safety, and potential for high-throughput library generation.

Future research could focus on translating the synthesis, likely an amide bond formation between a piperazine (B1678402) derivative and an ethoxy-activated carboxylic acid derivative, into a continuous-flow system. researchgate.netunina.it Flow chemistry allows for precise control over parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities. amidetech.com A key advantage is the ability to use reagents or intermediates that might be unstable or hazardous in large-scale batch processes. The development of a flow-based synthesis for this compound would enable rapid optimization of reaction conditions and facilitate the automated production of a library of analogues for structure-property relationship studies. acs.orgresearchgate.net

Table 1: Comparison of Batch vs. Flow Synthesis for N-Acylpiperazines

| Parameter | Conventional Batch Synthesis | Automated Flow Synthesis |

|---|---|---|

| Reaction Scale | Milligram to multi-gram | Microgram to kilogram |

| Heat Transfer | Limited by vessel surface area | High surface-area-to-volume ratio, superior heat transfer |

| Mass Transfer | Dependent on stirring efficiency | Efficient mixing through diffusion and advection |

| Safety | Handling of large quantities of reagents, potential for thermal runaway | Small reaction volumes, enhanced safety, ability to handle hazardous reagents |

| Optimization | Time-consuming, one-at-a-time experiments | Rapid, automated sequential optimization |

| Reproducibility | Can be variable | High, due to precise instrumental control |

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The core amide bond of this compound is a prime target for catalytic innovation. While traditional methods involve stoichiometric coupling reagents, which generate significant waste, modern catalysis offers more efficient and sustainable alternatives.

Future investigations will likely explore various catalytic systems to streamline the synthesis. This includes:

Transition-Metal Catalysis: Palladium and copper-catalyzed cross-coupling reactions are well-established for forming C-N bonds and could be adapted. organic-chemistry.org More recently, iridium-catalyzed methods have shown high regio- and diastereoselectivity in the synthesis of complex C-substituted piperazines. acs.org

Organocatalysis: The use of small organic molecules as catalysts avoids issues of metal contamination and toxicity. Proline and its derivatives, for example, could be explored for asymmetric variations of the synthesis.

Biocatalysis: Enzymes, such as lipases or engineered amidases, could offer unparalleled selectivity under mild, environmentally benign conditions.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for C-H functionalization and could be used to synthesize substituted piperazine precursors or directly functionalize the piperazine ring. mdpi.comnih.govresearchgate.net

Table 2: Potential Catalytic Systems for Piperazine Amide Synthesis

| Catalyst Type | Example | Potential Advantages |

|---|---|---|

| Transition Metal | Palladium(II) Acetate with Xantphos | High efficiency, broad substrate scope. |

| Organocatalyst | 4-Dimethylaminopyridine (DMAP) | Metal-free, low cost, readily available. |

| Biocatalyst | Immobilized Lipase B from Candida antarctica | High selectivity, mild reaction conditions, green solvent compatibility. |

| Photoredox Catalyst | Iridium or Ruthenium complexes | Access to novel reaction pathways, C-H functionalization potential. researchgate.net |

Advanced Computational Modeling for Predictive Reactivity and Selectivity in Reaction Design

Computational chemistry is a powerful tool for understanding and predicting chemical reactivity, which can accelerate the development of synthetic routes. For a molecule like this compound, computational modeling can provide insights into several key areas.

Density Functional Theory (DFT) calculations can be used to model reaction pathways, identify transition states, and calculate activation energies for different synthetic approaches. acs.org This allows for the in silico screening of potential catalysts and reaction conditions before experimental work begins. Molecular dynamics (MD) simulations can be employed to understand the conformational behavior of the piperazine ring, which exists in chair and boat conformations, and how this affects its reactivity and the properties of the final product. nih.govrsc.org Such computational studies can help rationalize experimental outcomes and guide the design of more efficient and selective syntheses.

Table 3: Applications of Computational Modeling in Synthesis Design

| Computational Method | Application for this compound | Predicted Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Modeling transition states of amide bond formation with different catalysts. | Reaction rates, activation energies, catalyst efficacy. acs.org |

| Molecular Dynamics (MD) | Simulating the conformational landscape of the piperazine ring in solution. | Dominant conformers, steric accessibility of nitrogen atoms. |

| Quantitative Structure-Property Relationship (QSPR) | Correlating calculated molecular descriptors with physical properties (e.g., solubility). | Prediction of solubility, melting point for novel derivatives. |

| Ab initio calculations | Predicting NMR and IR spectra. | Aiding in structural confirmation and analysis of reaction products. |

Development of Structure-Based Design Principles for Related Chemical Entities (without reference to biological activity)

The piperazine scaffold is a versatile building block, and systematic modification of this compound can lead to the development of a family of related compounds with tunable physicochemical properties. mdpi.com Research in this area would focus on establishing clear structure-property relationships (SPRs) without considering any potential biological applications.

Key modifications could include:

Substitution on the Piperazine Ring: Adding substituents to the carbon atoms of the piperazine ring can influence its conformation and basicity.

Variation of the N-Acyl Group: Replacing the 2-ethoxypropanoyl group with other acyl moieties (e.g., aromatic, aliphatic, heterocyclic) would significantly alter the molecule's polarity, steric profile, and potential for intermolecular interactions like hydrogen bonding or π-stacking.

Modification of the Ethoxy Group: Altering the ethoxy side chain could be used to fine-tune properties like solubility and crystallinity.

Systematic studies of these modifications would allow for the creation of a database correlating structural features with physical properties such as melting point, solubility, lipophilicity (LogP), and crystal packing. nih.gov This knowledge base would be valuable for the rational design of new chemical entities with specific, desired material properties.

Table 4: Predicted Effects of Structural Modifications on Physicochemical Properties

| Modification Site | Substituent Type | Predicted Effect on Property |

|---|---|---|

| Piperazine Nitrogen (N-4) | Electron-withdrawing group (e.g., phenyl) | Decreased basicity (pKa) of the N-4 nitrogen. nih.gov |

| Piperazine Carbon (C-2/C-6) | Bulky alkyl group (e.g., tert-butyl) | Restricted ring conformation, potential for increased solubility in nonpolar solvents. |

| Acyl Group | Aromatic ring (e.g., benzoyl) | Increased melting point, potential for π-π stacking in solid state. |

| Ethoxy Side Chain | Longer alkyl chain (e.g., butoxy) | Increased lipophilicity, lower aqueous solubility. |

Potential for Derivatization into Photoactive or Electroactive Chemical Probes

The N-acylpiperazine scaffold can serve as a core structure for the development of functional molecules, such as chemical probes. The lone pair of electrons on the second piperazine nitrogen (N-4) can be utilized to modulate the electronic properties of appended chromophores or fluorophores.

Future research could explore the derivatization of this compound by attaching photoactive or electroactive groups. For example, coupling a fluorophore like coumarin (B35378) or BODIPY to the N-4 position could create a fluorescent probe. mdpi.comnih.gov The piperazine linker can influence the photophysical properties of the dye, potentially leading to sensors that respond to changes in their local environment (e.g., pH, metal ion concentration) through mechanisms like photoinduced electron transfer (PeT). The basicity of the piperazine nitrogen makes it an ideal candidate for designing pH-sensitive probes. mdpi.com Similarly, the incorporation of redox-active moieties like ferrocene (B1249389) could lead to the development of novel electroactive materials.

Table 5: Potential Derivatizations for Photoactive/Electroactive Probes

| Appended Moiety | Class | Potential Application | Modulating Mechanism |

|---|---|---|---|

| Dansyl Chloride | Fluorophore | Fluorescent probe for environmental polarity | Intramolecular Charge Transfer (ICT) |

| NBD-Cl (Nitrobenzoxadiazole) | Fluorophore | Fluorescent probe for thiols or pH | Nucleophilic Aromatic Substitution / PeT |

| Coumarin | Fluorophore | pH-sensitive fluorescent probe | Photoinduced Electron Transfer (PeT) |

| Ferrocene | Redox-active group | Electrochemical sensor | Reversible oxidation/reduction of the iron center |

| Anthracene | Fluorophore | Metal ion sensor | Chelation-enhanced fluorescence (CHEF) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.